4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide
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Overview
Description
4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and naphthalene derivatives, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step usually involves the oxidation of the intermediate to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can be implemented to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the thiophene ring.
Scientific Research Applications
4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydronaphthalene core and has similar biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxamide have similar structural features and reactivity.
Uniqueness
4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-16(17-9-4-12-22-17)10-11-18(21)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-2,4-5,7,9,12,15H,3,6,8,10-11H2,(H,19,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHNIUQZEXRMMZ-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)NC(=O)CCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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